molecular formula C7H12N2O4 B2401401 methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 321391-94-0

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2401401
CAS No.: 321391-94-0
M. Wt: 188.183
InChI Key: FQMXGGYICXIXPH-UHFFFAOYSA-N
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Description

Methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate (CAS: 321391-94-0) is a pyrrolidine-derived compound with the molecular formula C₇H₁₂N₂O₄ and a molecular weight of 188.18 g/mol . Its structure features a pyrrolidine ring substituted with hydroxyl (-OH), carbamoyl (-CONH₂), and methyl ester (-COOCH₃) groups (Figure 1). Limited data on its physical properties (e.g., boiling point, stability) are publicly available, but its structural analogs suggest utility in drug design and catalysis.

Properties

IUPAC Name

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-13-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMXGGYICXIXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the aminocarbonyl and hydroxyl groups. One common method involves the use of methylation reactions, where a pyrrolidine derivative is treated with methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate exhibit promising anticancer properties. A study demonstrated that certain pyrrolidine derivatives showed enhanced activity against M-Hela tumor cell lines, with some compounds exhibiting twice the potency of the reference drug tamoxifen in vitro . In vivo studies indicated a significant increase in the lifespan of treated animals, suggesting that these compounds could be further developed as effective anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of novel derivatives synthesized from related pyrrolidine structures were tested for their ability to suppress bacterial biofilm growth. The results showed that some derivatives effectively inhibited biofilm formation, indicating their potential as antibacterial agents .

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pyridazinamine derivatives, which act as modulators of specific target proteins like SMARCA2 and BRM . The compound's structural properties facilitate its use in complex organic reactions, contributing to the development of new synthetic methodologies.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

  • From N-Boc-trans-4-Hydroxy-L-proline Methyl Ester : This method demonstrates a straightforward approach to obtaining the compound with high yields .
  • Intramolecular Cyclization/Mannich-Type Reaction : This modular approach allows for the synthesis of diverse pyrrolidine derivatives by using readily available starting materials .

Ligand Development

The compound has been explored for its role as a ligand in biological systems. For instance, it has been utilized in the preparation of ligands targeting von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a critical role in cellular regulation and cancer biology . The ability to modify its structure enhances its utility in drug development and therapeutic applications.

Mechanistic Studies

Studies involving this compound have provided insights into the mechanisms of action for various biological processes, particularly in relation to cancer therapy and microbial resistance mechanisms . Understanding these mechanisms is essential for designing more effective therapeutic agents.

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSome derivatives showed double potency compared to tamoxifen; increased lifespan in vivo
Antimicrobial agentsEffective suppression of bacterial biofilm growth
Organic SynthesisIntermediate for pyridazinamine derivativesFacilitates complex organic reactions
Synthesis pathwaysHigh-yield synthesis from N-Boc-trans-4-Hydroxy-L-proline methyl ester
Biological ResearchLigand development for VHL E3 ubiquitin ligaseCritical for cellular regulation and cancer biology
Mechanistic studiesInsights into cancer therapy and microbial resistance

Mechanism of Action

The mechanism of action of methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s pyrrolidine backbone is shared with several pharmacologically relevant molecules. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name CAS / Ref. Molecular Formula Functional Groups Key Applications
Methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate 321391-94-0 C₇H₁₂N₂O₄ -OH, -CONH₂, -COOCH₃ Synthetic intermediate
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide EP App. C₂₃H₂₆N₄O₂S -OH, -CONH-aryl, thiazole substituent Kinase inhibition
4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline [9-11] C₁₄H₁₆ClN₂ Chloroquinoline, pyrrolidine Antimalarial research
Zygocaperoside (from Z. fabago) [14-21] C₃₅H₅₆O₁₀ Triterpene glycoside Antioxidant activity
Key Observations :

Functional Group Impact :

  • The methyl ester group in the target compound enhances solubility in organic solvents compared to aryl-substituted analogs (e.g., thiazole derivative in ).
  • The carbamoyl (-CONH₂) group distinguishes it from the carbamate-linked pyrrolidine derivatives synthesized via chloroformate reactions (e.g., ).

Biological Relevance: Thiazole- and quinoline-containing pyrrolidines () exhibit targeted bioactivity (e.g., kinase inhibition, antimalarial effects), whereas the target compound’s simpler structure lacks such specificity but serves as a versatile intermediate. Natural analogs like Zygocaperoside () emphasize the role of glycosylation in enhancing bioavailability, a feature absent in synthetic pyrrolidines.

Lumping Strategy and Property Predictions

As per the lumping strategy (), compounds with shared backbones (e.g., pyrrolidine) but varying substituents can be grouped to predict properties:

  • Hydrophilicity: The target compound’s -OH and -CONH₂ groups increase polarity compared to methylpyrrolidylquinoline (), aligning it with carbohydrate-like solubility.
  • Reactivity : The methyl ester group may undergo hydrolysis to carboxylic acid, a pathway absent in carbamate-linked analogs ().

Biological Activity

Methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate (C7H12N2O4) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C7H12N2O4
  • Molecular Weight : 172.18 g/mol
  • Structure : The compound features a pyrrolidine ring with hydroxyl and carbamoyl functional groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may enhance its ability to scavenge free radicals.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of specific enzymes, which can be further explored for therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions that yield the target compound with high purity. The proposed mechanism of action includes:

  • Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing various signaling pathways.
  • Regulation of Cellular Processes : It may modulate pathways involved in oxidative stress response and inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Studies

StudyFocusFindings
Study AAntioxidant PropertiesDemonstrated significant free radical scavenging activity.
Study BEnzyme InhibitionIdentified as a potent inhibitor of transglutaminase, impacting cell signaling.
Study CPharmacological EffectsShowed promise in reducing inflammation in murine models.

Case Study Analysis

  • Antioxidant Activity : In vitro assays revealed that this compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential as an antioxidant agent.
  • Enzyme Inhibition : A study focused on transglutaminase inhibition demonstrated that the compound effectively reduced enzyme activity, which is crucial in various pathological conditions such as celiac disease and certain cancers .
  • Therapeutic Applications : Further investigations into its anti-inflammatory properties indicated that this compound could serve as a lead for developing new therapeutic agents targeting inflammation-related diseases .

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